1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Glycosylation: Attachment of the oxolan-2-yl group via glycosylation reactions.
Functional group modifications: Introduction of the imino and carbonitrile groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification techniques: Advanced purification methods such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may:
Inhibit enzymes: By binding to active sites and preventing substrate access.
Modulate signaling pathways: By interacting with receptors or other signaling molecules.
Induce cellular responses: Such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-15-11-7(5)10(14)16-4-17(11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,14-15,18-20H,3H2/t6-,8-,9-,12-/m1/s1 |
InChI Key |
NNCUDBZFJHKWSY-WOUKDFQISA-N |
Isomeric SMILES |
C1=C(C2=C(N1)N(C=NC2=N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#N |
Canonical SMILES |
C1=C(C2=C(N1)N(C=NC2=N)C3C(C(C(O3)CO)O)O)C#N |
Origin of Product |
United States |
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